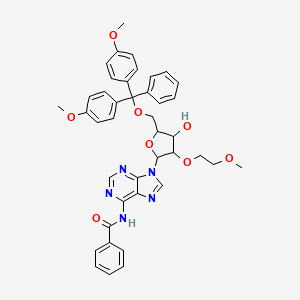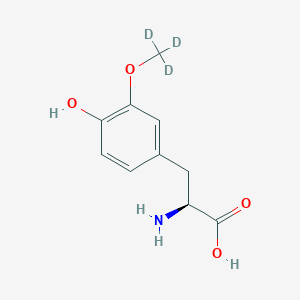
3-O-Methyldopa-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyldopa-d3 is a deuterated form of 3-O-Methyldopa, a major metabolite of L-DOPA, which is widely used in the treatment of Parkinson’s disease. This compound is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase, with S-adenosyl methionine as a cofactor . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyldopa-d3 involves the methylation of L-DOPA-d3. The reaction typically uses catechol-O-methyltransferase as the enzyme and S-adenosyl methionine as the methyl donor . The reaction conditions include maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified using chromatography techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-O-Methyldopa-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts like iron or copper.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and strong acids or bases are typically employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation and substituted phenylalanines from substitution reactions .
Wissenschaftliche Forschungsanwendungen
3-O-Methyldopa-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for studying metabolic pathways.
Biology: Helps in tracing the metabolic fate of L-DOPA in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of L-DOPA in patients with Parkinson’s disease.
Industry: Employed in the development of new drugs and therapeutic agents targeting the dopaminergic system .
Wirkmechanismus
3-O-Methyldopa-d3 exerts its effects primarily through its role as a metabolite of L-DOPA. It competes with L-DOPA for transport across the blood-brain barrier and can inhibit the uptake of tyrosine, affecting dopamine synthesis . The compound also interacts with various enzymes and transporters involved in dopamine metabolism, such as catechol-O-methyltransferase and the dopamine transporter .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.
3-Methoxytyrosine: Another metabolite of L-DOPA with similar properties.
Dopamine: The active metabolite of L-DOPA, crucial for its therapeutic effects.
Uniqueness
3-O-Methyldopa-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-LNEZGBMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

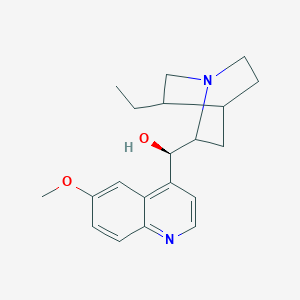
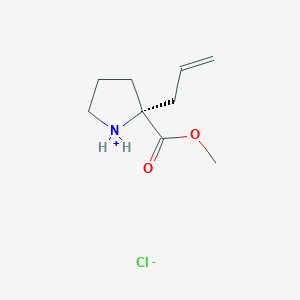
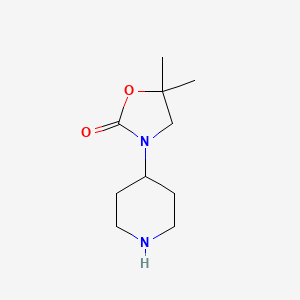
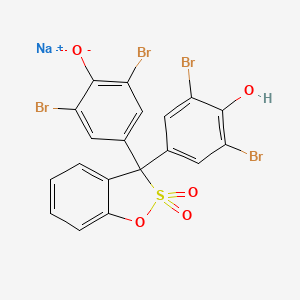
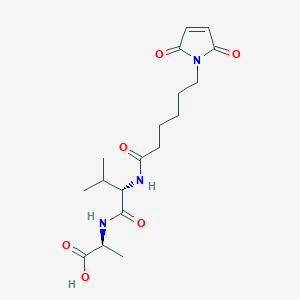
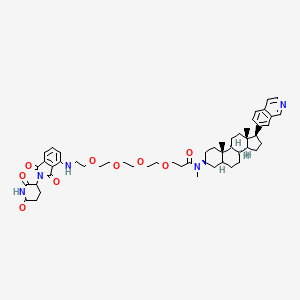
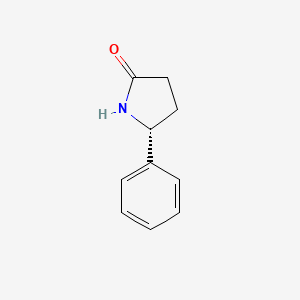
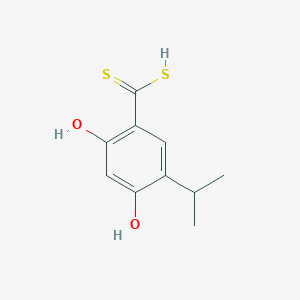
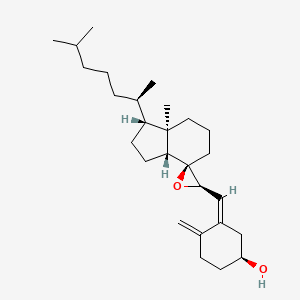
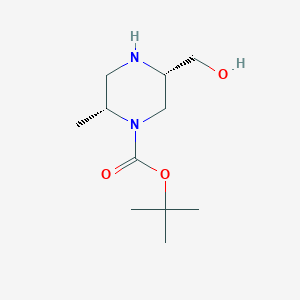
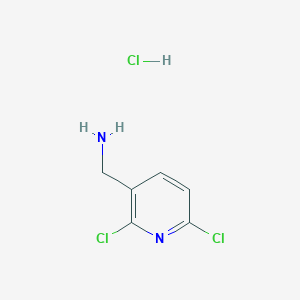
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)
